2,2-Dimethylpropanimidamide
Overview
Description
2,2-Dimethylpropanimidamide: is an organic compound with the molecular formula C5H12N2 . It is also known by other names such as pivalamidine and tert-butylcarbamidine . This compound is characterized by the presence of a central carbon atom bonded to two methyl groups and an imidamide group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Dimethylpropanimidamide can be achieved through several methods. One common method involves the reaction of 2,2-dimethylpropanenitrile with ammonia or ammonium chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired imidamide compound.
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to produce this compound. The process is efficient, cost-effective, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
2,2-Dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The imidamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Substitution reactions often involve or under mild conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethylpropanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
- 2,2-Dimethylpropanamide
- N,N-Dimethylpropanamide
- 2,2-Dimethylpropionamidine
Comparison:
2,2-Dimethylpropanimidamide is unique due to its imidamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2,2-Dimethylpropanamide lacks the imidamide group and has different reactivity and applications. N,N-Dimethylpropanamide, on the other hand, has a similar structure but different functional groups, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
2,2-dimethylpropanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMJTUQUPQWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975375 | |
Record name | 2,2-Dimethylpropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-73-8, 59950-56-0 | |
Record name | Pivalamidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018202738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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